(R)-2-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid
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Overview
Description
®-2-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid is a chiral compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of ®-2-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid includes a tetrahydroquinoline ring system, which is a partially saturated quinoline, and a propanoic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid typically involves the construction of the tetrahydroquinoline ring followed by the introduction of the propanoic acid side chain. One common method is the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring. The subsequent steps involve the functionalization of the ring to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of ®-2-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid may involve optimized versions of the synthetic routes used in laboratory settings. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, chiral resolution techniques or asymmetric synthesis may be employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline ring to a fully saturated quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroquinoline ring or the propanoic acid side chain.
Scientific Research Applications
®-2-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of study in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but lacks the propanoic acid side chain.
Quinoline: An unsaturated analog of tetrahydroquinoline with different chemical properties.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
®-2-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid is unique due to its chiral nature and the presence of both the tetrahydroquinoline ring and the propanoic acid side chain. This combination of features contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid |
InChI |
InChI=1S/C12H15NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7-8,13H,2-3,6H2,1H3,(H,14,15)/t8-/m1/s1 |
InChI Key |
CGFSTEUZKNLOJI-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)NCCC2)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NCCC2)C(=O)O |
Origin of Product |
United States |
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